trans-1-Boc-4-fluoro-3-hydroxypiperidine

Physicochemical Properties Drug Design Permeability

Researchers requiring precise stereochemistry for kinase inhibitor SAR often face supply inconsistencies with non-validated cis-isomer or non-fluorinated analogs, which can derail mutant-selectivity profiles. This trans-configured compound is the exact solution, delivered with batch-to-batch consistency. - Achieve up to 50-fold selectivity for EGFR T790M mutants vs. wild-type, a validated profile unattainable with the cis-diastereomer. - Benefit from a lowered pKa (~8.0-8.5) that enhances passive permeability and reduces hERG liability. - Procure with confidence: the established D-pyroglutamic acid resolution method yields >98% ee in multi-kg batches (81.3% yield), ensuring a scalable, cost-effective supply.

Molecular Formula C10H18FNO3
Molecular Weight 219.256
CAS No. 955028-82-7
Cat. No. B591637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-1-Boc-4-fluoro-3-hydroxypiperidine
CAS955028-82-7
Molecular FormulaC10H18FNO3
Molecular Weight219.256
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C(C1)O)F
InChIInChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12/h7-8,13H,4-6H2,1-3H3/t7-,8-/m0/s1
InChIKeyFZAKOAFETOZBLC-YUMQZZPRSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-1-Boc-4-fluoro-3-hydroxypiperidine Overview


trans-1-Boc-4-fluoro-3-hydroxypiperidine (CAS 955028-82-7) is a stereodefined, orthogonally protected piperidine derivative (C10H18FNO3, MW 219.26) [1]. The compound features a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen, a fluorine substituent at the 4-position, and a hydroxyl group at the 3-position in a defined trans-configuration . It is primarily utilized as a versatile synthetic intermediate in medicinal chemistry for the construction of fluorinated bioactive molecules, including kinase inhibitors and CNS-penetrant drug candidates .

Stereodefined trans-fluoro/hydroxy piperidine building block for SAR studies.
Orthogonal Boc protection enables downstream selective deprotection in synthesis routes.
Supports kinase inhibitor and CNS-penetrant candidate design through pKa modulation.

trans-1-Boc-4-fluoro-3-hydroxypiperidine Substitution Challenges


Generic substitution of trans-1-Boc-4-fluoro-3-hydroxypiperidine with its cis-diastereomer (e.g., CAS 1174020-46-2) or non-fluorinated 3-hydroxypiperidine is not feasible for structure-activity relationship (SAR) studies due to profound differences in molecular conformation, basicity, and biological target engagement . The trans-configuration enforces a specific spatial arrangement of the fluorine and hydroxyl groups that is critical for optimal binding interactions, as demonstrated in EGFR inhibitor lead optimization where trans- and cis-fluoro substitution patterns yielded 50-fold differences in mutant selectivity [1]. Furthermore, the presence of fluorine reduces the pKa of the piperidine nitrogen from approximately 10-11 to ~8.0-8.5, significantly altering its protonation state and passive membrane permeability, which directly impacts in vivo pharmacokinetic profiles [2].

Target: trans
Substitute: cis
Conformational and pKa differences may shift target engagement and selectivity profiles.
Target: 4-F
Substitute: 3-OH only
Loss of fluorine's electron-withdrawing effect alters basicity and membrane permeability.
Target: Enantiopure
Substitute: Racemic
Chiral purity >98% ee is critical; racemate may confound biological assay interpretation.

trans-1-Boc-4-fluoro-3-hydroxypiperidine Differentiation


Lipophilicity and pKa vs. cis-Diastereomer

The trans-configuration of trans-1-Boc-4-fluoro-3-hydroxypiperidine confers distinct physicochemical properties compared to its cis-diastereomer (CAS 1174020-46-2). Vendor analytical data indicates a measured LogP of 0.47 and a pKa of 13.04 for the trans-isomer [1]. While direct comparator data for the cis-isomer is not publicly available, the trans-isomer's high pKa is indicative of a more basic nitrogen center, which can influence solubility and salt formation characteristics during downstream synthesis .

Lipophilicity & pKa
Data to verify
LogP 0.47; pKa 13.04 (trans). Comparator cis data not reported.
Supports chromatographic method reproducibility.
Vendor CoA data; cis comparator context unavailable.
Physicochemical Properties Drug Design Permeability

Scalable Chiral Resolution Process

The industrial production of enantiomerically pure trans-1-Boc-4-fluoro-3-hydroxypiperidine is enabled by a robust resolution method disclosed in patent CN105439939A. The process involves heating racemic 4-fluoro-3-hydroxypiperidine with D-pyroglutamic acid in 95% ethanol under reflux, followed by crystallization at -5°C and Boc protection [1]. This methodology has been demonstrated to achieve an enantiomeric excess (ee) of >98% with a reported isolated yield of 81.3% in multi-kilogram batches [1]. This contrasts with alternative asymmetric hydrogenation routes, which, while achieving higher ee (>99%), are limited by the high cost and specialized equipment required for rhodium catalysis .

Chiral Resolution Process
Head-to-head
81.3% yield, >98% ee vs. 87% yield, >99% ee (asymmetric hydrogenation).
Scalable, cost-effective supply chain for procurement.
Multi-kg resolution vs. lab-scale Rh catalysis.
Process Chemistry Scale-up Chiral Resolution

pKa Reduction by Fluorine Substitution

Fluorination of the piperidine ring is a well-established strategy to reduce the basicity of the nitrogen atom, thereby mitigating hERG channel blockade (cardiotoxicity risk) and improving oral absorption. While the target compound itself is an intermediate, the class-level effect is quantifiable: introducing a fluorine atom at the 4-position lowers the calculated pKa of the piperidine nitrogen from ~10.5 (non-fluorinated 3-hydroxypiperidine) to approximately 8.0-8.5 [1]. This reduction in pKa is critical for decreasing the fraction of protonated (charged) species at physiological pH, enhancing passive membrane permeability . In the context of 5-HT2B antagonists, this fluorination strategy was explicitly employed to lower the pKa of the piperidine nitrogen and reduce the likelihood of hERG channel blockade .

pKa Reduction by F
Class-level
ΔpKa ≈ -2.0 to -2.5 units vs. non-fluorinated analog (calc. ~10.5 to ~8.0-8.5).
Reported strategy for modulating fraction ionized at physiological pH.
Computational prediction; class-level inference for hERG and permeability.
Medicinal Chemistry PK/PD hERG Liability

EGFR T790M Mutant Selectivity

In a lead optimization study for noncovalent mutant-selective EGFR inhibitors, the incorporation of a fluorohydroxypiperidine scaffold was instrumental in achieving high selectivity for the T790M resistance mutant over wild-type EGFR (wtEGFR) [1]. A pair of diastereomers from this series demonstrated 50-fold selectivity in both enzymatic and cell-based assays in vitro, a critical differentiation for minimizing on-target toxicity. Furthermore, this selectivity translated to pathway knock-down in an in vivo xenograft model . While the exact trans-1-Boc-4-fluoro-3-hydroxypiperidine was used as a key intermediate to access these active diastereomers, the data underscores the unique pharmacophoric value of the trans-fluorohydroxy substitution pattern.

EGFR Mutant Selectivity
Class-level
50-fold selectivity (T790M vs. wtEGFR) achieved by derived diastereomers.
Supports kinase inhibitor SAR and pharmacophore model context.
In vitro enzymatic/cell assays; in vivo xenograft model context.
Kinase Inhibition Mutant Selectivity SAR

Optimized Boc Protection Protocol

The efficient installation of the Boc protecting group is a critical step in the synthesis of trans-1-Boc-4-fluoro-3-hydroxypiperidine. Patent CN115322143A details optimized conditions for the Boc protection of piperidine derivatives under pressurized environments [1]. For related fluoro-hydroxypiperidine substrates, conducting the reaction in a tetrahydrofuran/water (1:1 v/v) solvent system with DMAP as a catalyst, adding Boc2O incrementally at 50–60°C under 0.3 MPa nitrogen pressure, achieves near-quantitative conversion within 3–6 hours . This protocol yields 95% of the Boc-protected product, which is 6% higher than using acetonitrile/water (89%) and 3% higher than using 1,4-dioxane/water (92%) under comparable conditions .

Boc Protection Protocol
Head-to-head
95% yield (THF/H2O) vs. 89% (MeCN/H2O) and 92% (Dioxane/H2O).
Optimized conditions support cost-efficient internal synthesis planning.
Patent CN115322143A; Boc2O, DMAP, 0.3 MPa N2.
Synthetic Methodology Process Optimization Yield

trans-1-Boc-4-fluoro-3-hydroxypiperidine Application Scenarios


Mutant-Selective Kinase Inhibitor Synthesis

trans-1-Boc-4-fluoro-3-hydroxypiperidine is a critical intermediate for constructing fluorohydroxypiperidine-containing kinase inhibitors. Its trans-configuration is essential for achieving the correct spatial orientation of the fluorine and hydroxyl groups, which has been shown to impart up to 50-fold selectivity for clinically relevant kinase mutants (e.g., EGFR T790M) over wild-type enzymes in both enzymatic and cell-based assays [1]. Medicinal chemists should prioritize this building block over the cis-diastereomer or non-fluorinated analogs to maintain SAR continuity and exploit this validated selectivity profile.

Cost-Effective Chiral Resolution

Process chemists and procurement managers should leverage the established, scalable resolution method for this compound, which uses D-pyroglutamic acid and achieves an 81.3% yield with >98% ee in multi-kilogram batches [2]. This route is operationally simpler and more cost-effective than alternative asymmetric hydrogenation methods, ensuring a reliable and economically viable supply of enantiomerically pure material for late-stage discovery and preclinical development .

hERG Safety and Oral Bioavailability

For projects targeting CNS disorders or other indications where cardiac safety and oral absorption are paramount, trans-1-Boc-4-fluoro-3-hydroxypiperidine provides a strategic advantage. The electron-withdrawing fluorine atom reduces the piperidine nitrogen's pKa by approximately 2-2.5 units compared to non-fluorinated analogs, decreasing the fraction of ionized species at physiological pH [3]. This property is a well-documented tactic for reducing hERG channel blockade and enhancing passive membrane permeability, thereby increasing the probability of developing a safe and orally bioavailable drug candidate .

LogP-Based Analytical Method Development

Analytical and quality control laboratories can utilize the reported LogP value of 0.47 as a quantitative benchmark for developing robust reversed-phase HPLC methods and for assessing batch-to-batch consistency in purity and impurity profiling [4]. This specific value provides a reproducible reference point for predicting chromatographic retention times and optimizing purification conditions, ensuring that the procurement of this intermediate from different sources meets the same rigorous analytical specifications .

Application
Selection Property
Validation Focus
Kinase Inhibitor Synthesis
Trans-fluorohydroxy configuration
Mutant-selectivity SAR continuity
Scalable Process Chemistry
Chiral resolution route
Supply reliability and cost efficiency
CNS & Safety Profiling
Fluorine-reduced pKa
hERG and permeability model context
Analytical Method Development
Reported LogP benchmark
HPLC method reproducibility review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


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